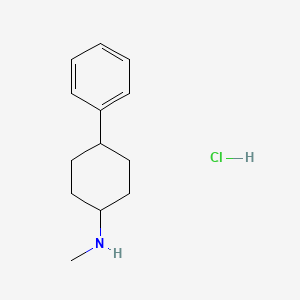

N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-4-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSMYAYKBRJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28124-82-5 | |

| Record name | N-methyl-4-phenylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-methyl-4-phenylcyclohexan-1-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of N-methyl-4-phenylcyclohexan-1-amine Hydrochloride

This guide provides a comprehensive overview of a reliable and well-established synthetic pathway for this compound. The content is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, catering to researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

N-methyl-4-phenylcyclohexan-1-amine and its derivatives are valuable molecular scaffolds in medicinal chemistry and materials science. The presence of a phenyl group on the cyclohexane ring and a secondary amine functionality makes it a key intermediate for synthesizing more complex molecules with potential applications in neuropharmacology.[1]

The most efficient and logical synthetic strategy for preparing N-methyl-4-phenylcyclohexan-1-amine is through the reductive amination of 4-phenylcyclohexanone. This widely utilized transformation offers a direct and high-yielding route to secondary amines from a ketone and a primary amine.[2][3][4] The overall strategy involves two key stages:

-

Imine Formation: Reaction of 4-phenylcyclohexanone with methylamine to form an intermediate N-methyl-4-phenylcyclohexan-1-imine.

-

In-Situ Reduction: Subsequent reduction of the imine to the target secondary amine, N-methyl-4-phenylcyclohexan-1-amine.

-

Salt Formation: Conversion of the resulting amine into its stable hydrochloride salt for easier handling, purification, and storage.[5]

This one-pot approach is favored for its operational simplicity and efficiency, as it avoids the need to isolate the often-unstable imine intermediate.[2]

Reaction Mechanism and Rationale

The core of this synthesis lies in the reductive amination pathway. The mechanism can be dissected into two distinct, sequential steps occurring in the same reaction vessel.

-

Step 1: Nucleophilic Attack and Imine Formation The process begins with the nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of 4-phenylcyclohexanone. This forms a hemiaminal intermediate. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The hemiaminal then undergoes dehydration (loss of a water molecule) to form the C=N double bond of the imine (specifically, a Schiff base). The removal of water can drive the equilibrium towards the formation of the imine.

-

Step 2: Reduction of the Imine The imine intermediate is then reduced to the target secondary amine. For laboratory-scale synthesis, a hydride reducing agent such as sodium borohydride (NaBH₄) is an excellent choice.[6] The hydride ion (H⁻) from the borohydride attacks the electrophilic carbon of the imine, cleaving the pi bond and forming the final amine product after an aqueous workup to neutralize the reaction.

This two-step, one-pot sequence is highly effective and provides a clean conversion to the desired product.

Visualization of the Synthetic Pathway

The following diagram illustrates the complete synthesis workflow from the starting material to the final hydrochloride salt.

Caption: Reductive amination pathway for N-methyl-4-phenylcyclohexan-1-amine HCl.

Detailed Experimental Protocol

This protocol is designed for a laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

4.1. Reagent and Solvent Data

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Role |

| 4-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 | 4894-75-1 | Starting Material |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 74-89-5 | Amine Source |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Reducing Agent |

| Methanol | CH₄O | 32.04 | 67-56-1 | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Acid for Salt Formation |

| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Extraction Solvent |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Basifying Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |

4.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.4 mmol) of 4-phenylcyclohexanone in 100 mL of methanol.[7] Stir the solution at room temperature until the solid is completely dissolved.

-

Amine Addition: To the stirred solution, add 6.5 mL (74.6 mmol, 1.3 equivalents) of a 40% aqueous solution of methylamine. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. In small portions over 30 minutes, carefully add 3.25 g (85.9 mmol, 1.5 equivalents) of sodium borohydride. Caution: Hydrogen gas is evolved during this addition. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

-

Quenching and Solvent Removal: Carefully quench the reaction by slowly adding approximately 50 mL of deionized water. The majority of the methanol is then removed under reduced pressure using a rotary evaporator.

-

Extraction of the Free Amine: The remaining aqueous slurry is transferred to a separatory funnel. Basify the solution to a pH > 12 by adding a 2M sodium hydroxide solution. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and wash it with a small amount of fresh diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude N-methyl-4-phenylcyclohexan-1-amine as an oil.

-

Formation of the Hydrochloride Salt: Dissolve the crude amine oil in approximately 75 mL of diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed and the solution is acidic to litmus paper.

-

Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with two small portions of cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to obtain this compound. The purity can be assessed by NMR spectroscopy and melting point determination.

Trustworthiness and Self-Validation

The described protocol is grounded in the well-documented and reliable reductive amination reaction.[2][3][6] The choice of reagents, particularly sodium borohydride, is standard for this type of transformation on a laboratory scale due to its selectivity and ease of handling.[6] The workup procedure, involving basification, extraction, and subsequent salt formation, is a standard and validated method for isolating and purifying amine products.[5][8] By following this protocol, a competent chemist can expect a high-purity final product, verifiable through standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

- The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (2026). Vertex AI Search.

- Synthesis of 4-phenyl-1-methylenecyclohexane. PrepChem.com.

- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.

- Synthesis of 1-Methylcyclohexene: A Practical Labor

- Reductive Amination: Prepar

- 4-Phenyl-cyclohexylamine. Chem-Impex.

- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.

- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

- 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride. Fluorochem.

- Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.

- Synthesis of 4-methyl-4-phenylcyclohexanone. PrepChem.com.

- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C

- 4-Phenylcyclohexanone | C12H14O | CID 78605.

- N-Phenylcyclohexylamine. The NIST WebBook.

- CN109824520B - Preparation method of cis-4-methylcyclohexylamine.

- Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering (RSC Publishing).

- Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). Cheméo.

- 4-Phenylcyclohexanone >= 98% 4894-75-1. Sigma-Aldrich.

- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

- Deschloroketamine hydrochloride | C13H18ClNO | CID 18705340.

- 4-phenylcyclohexanone. ChemSynthesis.

- 4-Phenylcyclohexanone >= 98% 4894-75-1. Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

A Technical Guide to the Predicted Biological Activity of N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Authored for Drug Development Professionals and Researchers by a Senior Application Scientist

Abstract

N-methyl-4-phenylcyclohexan-1-amine hydrochloride is a member of the arylcyclohexylamine chemical class. While direct biological data for this specific molecule is sparse in public literature, its structural features—a phenyl group and a methyl-substituted amine on a cyclohexane scaffold—strongly suggest activity as a neuromodulator. Based on extensive structure-activity relationship (SAR) data from analogous compounds, its primary biological target is predicted to be the N-methyl-D-aspartate (NMDA) receptor, where it likely functions as an uncompetitive antagonist at the phencyclidine (PCP) binding site. Secondary activity at the dopamine transporter (DAT) is also plausible. This guide synthesizes information from related compounds to propose a likely pharmacological profile for N-methyl-4-phenylcyclohexan-1-amine and provides detailed, field-proven experimental protocols for its comprehensive characterization. The objective is to equip researchers with the foundational knowledge and methodological framework required to investigate this and similar molecules.

Introduction: Structural Rationale and Predicted Pharmacology

N-methyl-4-phenylcyclohexan-1-amine belongs to the arylcyclohexylamine family, a class of compounds renowned for their profound effects on the central nervous system (CNS). The parent compound, 1-phenylcyclohexylamine, serves as a precursor in the synthesis of various pharmaceuticals and research chemicals.[1][2] The defining characteristic of this class is its interaction with the NMDA receptor, a crucial ionotropic glutamate receptor for synaptic plasticity and memory formation.[3]

The core structure of N-methyl-4-phenylcyclohexan-1-amine suggests two primary, and potentially interacting, pharmacological activities:

-

NMDA Receptor Antagonism: The cyclohexylamine moiety is a critical pharmacophore for binding within the ion channel pore of the NMDA receptor at the site originally characterized by phencyclidine (PCP).[4] The N-methyl substitution is known to modulate potency and affinity within this class.[4] This interaction is "uncompetitive," meaning the molecule can only access its binding site when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[4] This mechanism leads to a voltage-dependent channel block, which can be therapeutically relevant.

-

Dopamine Transporter (DAT) Inhibition: The presence of a 4-phenyl group and an N-methyl amine is also a feature of some known dopamine transporter inhibitors.[5] The DAT is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition leads to increased dopaminergic neurotransmission.[5][6] The structurally related neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) underscores the potential for compounds with this motif to interact with the dopaminergic system.[7][8]

Therefore, N-methyl-4-phenylcyclohexan-1-amine is hypothesized to be a dissociative anesthetic and psychoactive agent, with potential applications in areas where NMDA receptor modulation is desired, such as neuroprotection, anticonvulsant therapy, or as an antidepressant.[1][3] Concomitant DAT inhibition could add psychostimulant properties to its profile. The following sections outline the experimental workflows necessary to validate these predictions.

Characterization Workflow: A Phased Approach

A logical, phased approach is essential for characterizing a novel compound. The workflow should begin with fundamental in vitro assays to establish primary targets and then proceed to more complex cellular and in vivo models to understand functional consequences.

Predicted Mechanism of Action: NMDA Receptor Blockade

The primary predicted mechanism is uncompetitive antagonism of the NMDA receptor. When the receptor is activated by glutamate and a co-agonist, the ion channel opens. The protonated amine of the compound is then able to enter the channel pore and bind to the PCP site, physically occluding the channel and preventing the influx of Ca²⁺ and Na⁺ ions.[4] This blockade terminates the excitatory signal.

Key Experimental Protocols

Protocol: NMDA Receptor Binding Affinity ([³H]MK-801 Displacement)

-

Principle: This competitive binding assay quantifies the affinity of the test compound for the PCP binding site within the NMDA receptor ion channel. It measures the displacement of the radiolabeled uncompetitive antagonist, -MK-801, from its binding site in rat cortical membranes.[9]

-

Methodology:

-

Tissue Preparation: Homogenize freshly dissected rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Discard the pellet.

-

Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes.

-

Resuspend the final pellet in buffer to a protein concentration of ~1 mg/mL, as determined by a Bradford assay.

-

Assay: In a 96-well plate, combine:

-

50 µL of test compound (N-methyl-4-phenylcyclohexan-1-amine HCl) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

50 µL of [³H]MK-801 (final concentration ~1-5 nM).

-

100 µL of membrane homogenate (~100 µg protein).

-

50 µL of 100 µM glutamate and 100 µM glycine (to ensure NMDA channels are in an open state).

-

-

Controls: For total binding, substitute test compound with buffer. For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Harvesting: Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of binding). Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol: Dopamine Transporter Inhibition ([³H]Dopamine Uptake)

-

Principle: This functional assay measures the ability of the test compound to block the reuptake of dopamine into cells via the dopamine transporter (DAT). Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are commonly used.[5]

-

Methodology:

-

Cell Culture: Culture hDAT-expressing HEK-293 cells in appropriate media until they reach ~90% confluency in 24-well plates.

-

Pre-incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10 minutes at 37°C with various concentrations of the test compound (N-methyl-4-phenylcyclohexan-1-amine HCl) or a known DAT inhibitor like cocaine (for positive control).

-

Uptake Initiation: Add [³H]dopamine (final concentration ~10-20 nM) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate and minimizes dopamine metabolism.

-

Uptake Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer to stop the uptake and remove extracellular [³H]dopamine.

-

Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

-

Quantification: Transfer the lysate from each well to a scintillation vial with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a standard inhibitor (e.g., nomifensine 10 µM). Subtract non-specific uptake from all values. Plot the percentage of specific uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, representing the potency of the compound as a DAT inhibitor.

Predicted Pharmacological Data Profile

Based on related arylcyclohexylamines, a hypothetical data profile for N-methyl-4-phenylcyclohexan-1-amine can be predicted. This serves as a benchmark for expected experimental outcomes.

| Assay Type | Target | Predicted Parameter | Predicted Value Range | Rationale / Comparator Compounds |

| Radioligand Binding | NMDA Receptor (PCP Site) | Kᵢ (nM) | 50 - 500 nM | Similar affinity to dexoxadrol analogues[10]; potency can vary widely based on substitutions. |

| Radioligand Binding | Dopamine Transporter (DAT) | Kᵢ (nM) | 100 - 2000 nM | Likely weaker than dedicated DAT inhibitors[11] but activity is plausible due to the 4-phenyl motif. |

| Functional Assay | NMDA Receptor (Electrophysiology) | IC₅₀ (µM) | 1 - 20 µM | Amino-alkyl-cyclohexanes show activity in the low micromolar range.[9] |

| Functional Assay | Dopamine Transporter (Uptake) | IC₅₀ (µM) | 0.5 - 50 µM | Fluoxetine analogues with N-methyl amine groups show varied potency in this range.[5] |

| In Vivo Model | Anticonvulsant (MES Test) | ED₅₀ (mg/kg) | 5 - 50 mg/kg | Effective dose for amino-alkyl-cyclohexanes is typically in this range.[9] |

Conclusion and Future Directions

This compound is a structurally compelling molecule that warrants empirical investigation. Its profile is predicted to be dominated by NMDA receptor antagonism, with a potential secondary action as a dopamine reuptake inhibitor. The protocols detailed in this guide provide a robust framework for confirming these activities and quantifying the compound's potency and efficacy.

Future research should focus on determining the selectivity of the compound against other receptors (e.g., sigma, serotonin, norepinephrine transporters) and establishing a full pharmacokinetic/pharmacodynamic (PK/PD) profile. Furthermore, investigating the activity of the cis and trans isomers is crucial, as stereochemistry often plays a significant role in the pharmacology of cyclohexylamine derivatives. This foundational work will be critical in determining any potential therapeutic utility for this compound.

References

- N-methyl-(1-phenylcyclohexyl)methanamine - Benchchem. Benchchem.

- Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% - Smolecule. Smolecule.

-

Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf - NIH . National Center for Biotechnology Information. Available from: [Link]

- N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. ResearchGate.

- 1-Methylcyclohexan-1-amine hydrochloride | 89854-70-6 - Benchchem. Benchchem.

-

Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed . National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI . MDPI. Available from: [Link]

-

Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed . National Center for Biotechnology Information. Available from: [Link]

-

Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed . National Center for Biotechnology Information. Available from: [Link]

-

Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed . National Center for Biotechnology Information. Available from: [Link]

-

Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies - ResearchGate . ResearchGate. Available from: [Link]

-

Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain - Advanced Light Source . Advanced Light Source. Available from: [Link]

-

Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed . National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]

- 2. 1-Methylcyclohexan-1-amine hydrochloride | 89854-70-6 | Benchchem [benchchem.com]

- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-methyl-(1-phenylcyclohexyl)methanamine|C13H19N [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain [als.lbl.gov]

- 7. Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to N-methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS 1181458-08-1): Properties, Synthesis, and an Investigative Framework

Abstract

This technical guide provides a comprehensive overview of N-methyl-4-phenylcyclohexan-1-amine hydrochloride (CAS 1181458-08-1), a research chemical belonging to the arylcyclohexylamine class. Publicly available data on this specific compound is limited; therefore, this document serves as an investigative framework for researchers and drug development professionals. By leveraging data from structurally similar analogs and fundamental chemical principles, this guide outlines predicted physicochemical properties, proposes a robust synthetic route, details essential analytical characterization protocols, and presents a logical framework for exploring its potential pharmacological activity. The methodologies are designed to be self-validating, providing scientists with the necessary tools to synthesize, purify, and characterize this compound, thereby enabling further research into its potential applications.

Introduction to an Intriguing Moiety

N-methyl-4-phenylcyclohexan-1-amine is a member of the arylcyclohexylamine chemical class, a group of compounds known for their diverse and potent effects on the central nervous system (CNS). This class includes well-known anesthetics and a variety of research compounds explored for neuropharmacological applications.[1] The structure, featuring a phenyl group and a secondary amine on a cyclohexane scaffold, suggests potential interactions with various CNS targets.

This compound, available commercially for research purposes only, represents an under-explored area of chemical space.[2] Its structural similarity to other neuroactive agents makes it a compelling candidate for screening and development programs, particularly those focused on mood disorders, neuropathic pain, and other neurological conditions.[1][3] This guide provides the foundational knowledge required to initiate a rigorous scientific investigation of this compound.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is the first step in any research endeavor. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and infer other properties from close structural analogs.

| Property | Value / Predicted Value | Source |

| CAS Number | 1181458-08-1 | - |

| Molecular Formula | C₁₃H₂₀ClN | [2] |

| Molecular Weight | 225.76 g/mol | [2] |

| IUPAC Name | This compound | - |

| Appearance | Predicted: White to off-white solid | Inferred from related amine hydrochlorides[4] |

| Solubility | Predicted: Soluble in water, methanol, DMSO | Inferred from related amine hydrochlorides[4][5] |

| Predicted LogP | ~2.9 | Inferred from 4-methyl-4-phenylcyclohexan-1-amine[6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

Synthesis and Purification: A Practical Approach

The most logical and efficient pathway to synthesize N-methyl-4-phenylcyclohexan-1-amine is through the reductive amination of 4-phenylcyclohexanone with methylamine. This widely used reaction in medicinal chemistry is favored for its reliability, high yields, and the commercial availability of its precursors.

Proposed Synthetic Workflow

The synthesis proceeds in two key stages: the formation of an intermediate imine/enamine from the ketone and amine, followed by its reduction to the final secondary amine. The use of a mild reducing agent like sodium triacetoxyborohydride is preferable as it can be performed in a one-pot reaction and is selective for the iminium ion, minimizing side reactions.

Caption: Proposed synthesis and purification workflow.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

-

Reaction Setup: To a solution of 4-phenylcyclohexanone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add methylamine hydrochloride (1.2 eq) followed by triethylamine (1.3 eq) to liberate the free amine in situ. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.

-

Purification of Free Base (Optional): If necessary, purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material's quality for subsequent research.

Caption: A comprehensive analytical characterization workflow.

Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl), aliphatic protons (cyclohexyl), and a singlet for the N-methyl group. | Confirms proton environment and structural integrity. |

| ¹³C NMR | Peaks for aromatic carbons, distinct aliphatic carbons of the cyclohexane ring, and the N-methyl carbon. | Confirms the carbon skeleton. |

| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the mass of the free base (C₁₃H₁₉N), m/z ≈ 190.16. | Confirms molecular weight. |

| HPLC | A single major peak with purity ≥95%. | Quantifies purity. |

| FTIR | Characteristic peaks for N-H stretching (secondary amine salt), C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic). | Confirms functional groups. |

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the hydrochloride salt in a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Integrate the peak area to determine the purity of the compound. The retention time should be consistent across runs.

Potential Pharmacological Profile: An Investigative Framework

Based on its structural class, this compound is a prime candidate for investigation as a modulator of monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. A recent study on a structurally related cyclohexylarylamine, N-methyl-1-(1-phenylcyclohexyl)methanamine, identified it as a triple reuptake inhibitor with potential for treating major depressive disorder.[3] This provides a strong rationale for exploring a similar mechanism of action for the title compound.

Proposed In Vitro Screening Cascade

A logical first step is to screen the compound for binding affinity at these three key transporters. This can be achieved through competitive radioligand binding assays.

Caption: Proposed in vitro screening cascade for pharmacological profiling.

Protocol: Monoamine Transporter Binding Assay (General)

This protocol outlines the general steps; specific radioligands, cell lines/tissue preparations, and buffer compositions should be referenced from established pharmacological standards.

-

Preparation: Use cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT, or use rat brain synaptosomal preparations.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound (from 1 nM to 100 µM).

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Detection: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This provides a measure of the compound's binding affinity for the transporter.

Safety, Handling, and Storage

As a research chemical with an incomplete toxicological profile, this compound must be handled with appropriate care. Safety information can be inferred from related arylcyclohexylamine hydrochlorides.[7]

| Hazard Type | GHS Classification (Predicted) | Precautionary Statement |

| Acute Oral Toxicity | H302: Harmful if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6][7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[7] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7][8] |

Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8] Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping the compound at -20°C is recommended to ensure stability.[5]

Conclusion and Future Directions

This compound is a research compound with a structural profile that suggests significant potential for neuropharmacological activity. This guide provides a comprehensive starting point for its scientific investigation, from synthesis and rigorous characterization to a logical framework for exploring its mechanism of action.

Future research should focus on executing the proposed in vitro screening cascade to determine its affinity and selectivity for monoamine transporters and other CNS targets. If promising activity is identified, subsequent studies should include functional assays, ADME/Tox profiling, and eventual in vivo studies in relevant animal models to fully elucidate its therapeutic potential.

References

-

4-Methylcyclohexylamine | C7H15N | CID 80604. PubChem. [Link]

-

Material Safety Data Sheet. NOVA Chemicals. [Link]

-

4-Methyl-cyclohexylamine; hydrochloride | Drug Information. PharmaCompass.com. [Link]

-

Deschloroketamine hydrochloride | C13H18ClNO | CID 18705340. PubChem. [Link]

-

Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. PubMed. [Link]

-

N-Methyl-1-phenylcyclohexylamine | C13H19N | CID 262910. PubChem. [Link]

-

Accella Polyurethane Systems Safety Data Sheet. Carlisle Spray Foam Insulation. [Link]

- Preparation method of cis-4-methylcyclohexylamine.

-

MSDS No. POLYCARBONATE FR. Star Plastics. [Link]

-

SAFETY DATA SHEET. Elevate. [Link]

-

(1R,4R)-4-METHYLCYCLOHEXAN-1-AMINE. PharmaCompass.com. [Link]

- Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.

-

Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]

-

SAFETY DATA SHEET. Pall Corporation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98% [smolecule.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Deschloroketamine hydrochloride | C13H18ClNO | CID 18705340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlislesfi.com [carlislesfi.com]

An In-Depth Technical Guide to the Pharmacological Profile of N-methyl-4-phenylcyclohexan-1-amine Hydrochloride

Introduction: Unveiling a Novel Arylcyclohexylamine

N-methyl-4-phenylcyclohexan-1-amine hydrochloride emerges from the broad and pharmacologically rich class of arylcyclohexylamines, a chemical family renowned for its profound effects on the central nervous system (CNS). Structurally analogous to well-characterized compounds such as phencyclidine (PCP) and ketamine, this molecule holds significant potential for novel neuropharmacological activity. The addition of a methyl group to the amine of 4-phenylcyclohexylamine introduces a critical modification that is anticipated to modulate its receptor binding affinity, selectivity, and overall pharmacological profile. This guide provides a comprehensive technical overview of the projected pharmacological characteristics of this compound, the scientific rationale for these predictions, and detailed experimental protocols for their empirical validation.

Researchers in neuropharmacology and drug development will find this document to be a thorough resource for understanding the potential mechanisms of action of this compound and for designing robust experimental strategies to elucidate its detailed pharmacological signature. While direct experimental data on this specific molecule is not yet extensively available in published literature, this guide synthesizes knowledge from closely related analogs to construct a predictive and actionable scientific framework.

Projected Pharmacological Profile: A Synthesis of Structural Analogy and Mechanistic Insight

The pharmacological identity of this compound is hypothesized to be dominated by its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission.[1][2] This projection is firmly rooted in the well-established pharmacology of the arylcyclohexylamine scaffold.[1] Furthermore, the N-methylation is predicted to influence its interaction with monoamine transporters, potentially adding a layer of complexity to its CNS effects.

Primary Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

The core pharmacological activity of arylcyclohexylamines lies in their ability to act as non-competitive antagonists at the NMDA receptor.[1] This receptor, a ligand-gated ion channel activated by the neurotransmitter glutamate, is crucial for synaptic plasticity, learning, and memory.[1] Over-activation of the NMDA receptor can lead to excitotoxicity, a process implicated in various neurological disorders.[1]

It is projected that N-methyl-4-phenylcyclohexan-1-amine binds to a site within the ion channel of the NMDA receptor, distinct from the glutamate and glycine co-agonist binding sites. This "PCP binding site" allows the molecule to physically obstruct the flow of ions, primarily Ca2+ and Na+, even when the receptor is activated by its agonists. This mode of action, known as uncompetitive antagonism, is characteristic of many arylcyclohexylamines and results in a state-dependent blockade of excitatory neurotransmission. The functional consequences of this action are expected to manifest as dissociative, anesthetic, and potentially neuroprotective effects.

Potential Modulation of Monoamine Transporters

The introduction of a methyl group to the primary amine of 4-phenylcyclohexylamine is a key structural modification that may impart affinity for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4][5][6][7][8][9] N-methylation is a common feature in many CNS-active compounds with affinity for these transporters. Inhibition of monoamine reuptake can lead to increased synaptic concentrations of dopamine, serotonin, and norepinephrine, resulting in a range of effects from antidepressant and anxiolytic to psychostimulant.

Studies on structurally related compounds have demonstrated that N-alkylation can significantly influence affinity and selectivity for monoamine transporters.[10][11] Therefore, it is plausible that this compound may exhibit a "hybrid" pharmacological profile, combining NMDA receptor antagonism with monoamine reuptake inhibition. The relative potency at these different targets will ultimately define its overall physiological and behavioral effects.

Data Summary: Projected Affinities

The following table summarizes the projected receptor and transporter affinities for this compound based on structure-activity relationships of related arylcyclohexylamines. It is critical to note that these are predictive values and require experimental validation.

| Target | Predicted Affinity (Ki) | Rationale |

| NMDA Receptor (PCP Site) | 10 - 500 nM | Core arylcyclohexylamine structure |

| Dopamine Transporter (DAT) | 100 - 5000 nM | N-methylation |

| Serotonin Transporter (SERT) | > 1000 nM | N-methylation may confer some affinity |

| Norepinephrine Transporter (NET) | > 1000 nM | N-methylation may confer some affinity |

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to provide a comprehensive and validated assessment of its mechanism of action.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor and the dopamine, serotonin, and norepinephrine transporters.

Methodology: Radioligand Binding Assays

-

Membrane Preparation:

-

For NMDA receptor binding, use rat brain cortical membranes.

-

For monoamine transporter binding, use cell lines stably expressing the human recombinant transporters (hDAT, hSERT, hNET).

-

Homogenize tissues or cells in appropriate ice-cold buffer and centrifuge to pellet membranes. Wash membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

-

-

Binding Assay:

-

Incubate prepared membranes with a specific radioligand and varying concentrations of the test compound (this compound).

-

NMDA Receptor: Use [3H]MK-801, a high-affinity uncompetitive NMDA receptor antagonist.

-

Dopamine Transporter: Use [3H]WIN 35,428 or a similar cocaine analog.

-

Serotonin Transporter: Use [3H]citalopram or [3H]paroxetine.

-

Norepinephrine Transporter: Use [3H]nisoxetine.

-

-

Incubate at a specific temperature and for a sufficient duration to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality Behind Experimental Choices: This method directly measures the interaction of the compound with its putative targets. The choice of specific radioligands is based on their high affinity and selectivity for the respective targets, ensuring reliable and reproducible results. The use of recombinant cell lines for transporter assays eliminates confounding interactions with other receptors present in native tissue preparations.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., antagonist potency, uptake inhibition) of this compound at its primary and potential secondary targets.

Methodology: Whole-Cell Patch-Clamp Electrophysiology (for NMDA Receptors)

-

Cell Culture: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing recombinant NMDA receptors.

-

Electrophysiological Recording:

-

Perform whole-cell voltage-clamp recordings from single neurons.

-

Apply NMDA and glycine to elicit inward currents mediated by NMDA receptors.

-

Co-apply varying concentrations of this compound with the agonists.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound.

-

Construct a concentration-response curve and determine the IC50 for the inhibition of the NMDA-induced current.

-

Methodology: Monoamine Uptake Assays

-

Cell Culture: Use cell lines stably expressing hDAT, hSERT, or hNET.

-

Uptake Assay:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a radiolabeled monoamine substrate ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

-

Incubate for a short period to allow for transporter-mediated uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Data Analysis:

-

Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50).

-

Causality Behind Experimental Choices: Functional assays are essential to confirm that the binding of the compound to its target translates into a biological effect. Patch-clamp electrophysiology provides a direct measure of ion channel blockade, while monoamine uptake assays quantify the inhibition of transporter function. These experiments provide crucial information on the potency and efficacy of the compound.

In Vivo Behavioral Assays

Objective: To characterize the behavioral effects of this compound in animal models.

Methodology: Locomotor Activity

-

Animals: Use male Swiss Webster mice or Sprague-Dawley rats.

-

Procedure:

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection).

-

Place the animals individually in open-field arenas equipped with automated activity monitoring systems.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

-

-

Data Analysis:

-

Compare the locomotor activity of the drug-treated group to a vehicle-treated control group.

-

Methodology: Rotarod Test

-

Animals: Use male C57BL/6 mice.

-

Procedure:

-

Train the mice to stay on an accelerating rotarod.

-

Administer this compound.

-

Test the mice on the rotarod at various time points after drug administration and record the latency to fall.

-

-

Data Analysis:

-

Compare the performance of the drug-treated group to a vehicle-treated control group.

-

Causality Behind Experimental Choices: These behavioral assays provide insights into the overall CNS effects of the compound. Locomotor activity can indicate stimulant or depressant effects, which may be related to monoamine transporter inhibition or NMDA receptor antagonism, respectively. The rotarod test assesses motor coordination and can reveal ataxic effects, a common side effect of NMDA receptor antagonists.

Visualizations

Signaling Pathway: NMDA Receptor Antagonism

Caption: Proposed mechanism of N-methyl-4-phenylcyclohexan-1-amine at the NMDA receptor.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for the in vitro pharmacological characterization of N-methyl-4-phenylcyclohexan-1-amine.

Conclusion and Future Directions

This compound represents a compelling subject for neuropharmacological investigation. Based on its structural characteristics, it is hypothesized to be a non-competitive NMDA receptor antagonist with the potential for additional activity at monoamine transporters. This dual mechanism of action could lead to a unique and potentially valuable pharmacological profile. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path to elucidating the precise nature of this compound's interactions with the CNS.

Future research should focus on a comprehensive in vivo characterization to explore its therapeutic potential and side-effect profile. Studies in animal models of neurological and psychiatric disorders, such as depression, neuropathic pain, and neurodegenerative diseases, would be of significant interest. Furthermore, understanding its metabolism and pharmacokinetic properties will be crucial for any potential translational development. The exploration of this compound and its analogs may pave the way for novel therapeutics with improved efficacy and safety profiles for a range of challenging CNS disorders.

References

-

Yoon, Y. S., Cho, T., Yoon, S. H., Min, C. K., & Lee, C. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of pharmacal research, 32(12), 1663–1671. [Link]

-

Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., Campbell, U. C., Engel, S. R., Spicer, N. A., Hardy, L. W., Schreiber, R., Spear, K. L., & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441. [Link]

-

Shao, L., Hewitt, M. C., Campbell, J. E., Campbell, U. C., Ma, J., Malcolm, S. C., Engel, S. R., Spicer, N. A., Hardy, L. W., Schreiber, R., Spear, K. L., & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(15), 4553–4557. [Link]

-

Parsons, C. G., Danysz, W., & Quack, G. (1998). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 37(1), 23–36. [Link]

-

Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2014). The N-methyl-D-aspartate receptor: a novel target for the treatment of schizophrenia. Schizophrenia research, 158(1-3), 240–248. [Link]

-

Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

-

Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]

-

Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13–25. [Link]

Sources

- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Modeling of the Norepinephrine Transporter [mdpi.com]

- 6. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain [als.lbl.gov]

- 7. researchgate.net [researchgate.net]

- 8. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 9. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide for the In Vitro Characterization of N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Abstract

This document provides a detailed guide for the in vitro pharmacological characterization of N-methyl-4-phenylcyclohexan-1-amine hydrochloride. As a compound belonging to the arylcyclohexylamine class, its pharmacological profile is predicted to involve interactions with central nervous system targets, primarily monoamine transporters and NMDA receptors.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, rationale-driven approach to assay setup. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating characterization cascade. The protocols herein cover initial cytotoxicity assessment, primary target engagement at monoamine transporters (DAT, SERT, NET) and NMDA receptors, and secondary off-target liability screening against monoamine oxidases (MAO) and a representative G-protein coupled receptor (GPCR) panel.

Foundational Assessment: Compound Integrity and Cytotoxicity

Before embarking on specific target-based assays, it is imperative to establish a foundational understanding of the compound's behavior in biological systems and to rule out non-specific effects. The first step in any in vitro screening cascade is to assess general cytotoxicity. This ensures that any observed activity in subsequent assays is due to specific interaction with a biological target, not a consequence of general cellular death.

Protocol 1: MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Materials and Reagents:

-

This compound

-

HEK293 cells (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in serum-free medium. A typical concentration range would be from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

Primary Target Profile: Monoamine Transporter (MAT) Activity

Structural analogs of N-methyl-4-phenylcyclohexan-1-amine are known to be potent inhibitors of the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2] These transporters are critical for terminating neurotransmitter signaling by re-uptake of their respective monoamines from the synaptic cleft.[3] A comprehensive evaluation requires assessing both binding affinity and functional inhibition.

Protocol 2: MAT Radioligand Competition Binding Assays

Principle: This assay quantifies the affinity of the test compound for DAT, SERT, and NET by measuring its ability to compete with a known high-affinity radioligand for binding to the transporter. The output is the inhibitor constant (Ki), a measure of binding affinity.

Materials and Reagents:

-

Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

-

For DAT: [³H]-WIN 35,428 (Radioligand), Nomifensine (Displacer).

-

For SERT: [³H]-Citalopram (Radioligand), Fluoxetine (Displacer).

-

For NET: [³H]-Nisoxetine (Radioligand), Desipramine (Displacer).[4]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Scintillation vials and cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates and a cell harvester.

-

Scintillation counter.

Step-by-Step Methodology:

-

Assay Setup: In a 96-well plate, combine the following in order: assay buffer, a serial dilution of this compound, a fixed concentration of the appropriate radioligand (typically at its Kd value), and cell membranes (10-20 µg protein/well).

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of the respective displacer (e.g., 10 µM Nomifensine for DAT).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C, depending on the specific transporter protocol.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Protocol 3: MAT Functional Uptake Inhibition Assay (Fluorescent Substrate-Based)

Principle: This functional assay measures the ability of the test compound to inhibit the transport of a substrate into the cell. Modern kits utilize a fluorescent substrate that mimics biogenic amines.[5][6] When the substrate is transported into cells expressing the relevant transporter, intracellular fluorescence increases. An inhibitor will block this transport, resulting in a lower fluorescent signal.

Materials and Reagents:

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices or similar).

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Known inhibitors for positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

-

Black, clear-bottom 96-well or 384-well cell culture plates.

-

Fluorescence microplate reader with bottom-read capability.

Step-by-Step Methodology:

-

Cell Seeding: Plate the transporter-expressing cells in black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.[5]

-

Compound Addition: Prepare a serial dilution of this compound in assay buffer. Add the compound dilutions to the wells. Include vehicle and positive control wells.

-

Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.

-

Substrate Addition: Add the fluorescent substrate solution (prepared according to the kit manufacturer's instructions) to all wells.

-

Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically over 30-60 minutes.[7]

-

Data Analysis: Determine the rate of uptake (e.g., the slope of the fluorescence vs. time curve). Plot the percent inhibition of the uptake rate against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value.

Data Presentation: Hypothetical MAT Activity Profile

| Target | Binding Affinity (Ki, nM) | Functional Inhibition (IC₅₀, nM) |

| DAT | 25 | 45 |

| SERT | 150 | 220 |

| NET | 80 | 115 |

Primary Target Profile: NMDA Receptor Activity

As an arylcyclohexylamine, the defining mechanism of action is expected to be non-competitive antagonism of the NMDA receptor.[1] The compound likely binds to the "PCP site" located within the receptor's ion channel, physically blocking ion flow.

Protocol 4: NMDA Receptor [³H]-MK-801 Competition Binding Assay

Principle: This assay determines the compound's affinity for the intrachannel PCP binding site on the NMDA receptor. It measures the ability of the test compound to displace the high-affinity, site-specific radioligand [³H]-MK-801 from receptors in rat cortical membranes.

Materials and Reagents:

-

Rat cortical membranes

-

[³H]-MK-801 (Dizocilpine)

-

Unlabeled MK-801 or PCP for non-specific binding determination

-

Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glutamate and Glycine (to open the channel, as MK-801 is an open-channel blocker)

-

Standard binding assay equipment (filters, harvester, scintillation counter)

Step-by-Step Methodology:

-

Assay Setup: In a 96-well plate, combine assay buffer, 10 µM Glutamate, 10 µM Glycine, a serial dilution of this compound, a fixed concentration of [³H]-MK-801 (e.g., 1-2 nM), and rat cortical membranes (50-100 µg protein/well).

-

Control Wells:

-

Total Binding: Contains membranes, radioligand, glutamate, and glycine.

-

Non-specific Binding (NSB): Contains all of the above plus a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

-

Incubation: Incubate for 2-3 hours at room temperature to reach equilibrium.

-

Harvesting & Quantification: Use the same procedure as described in Protocol 2 for harvesting and scintillation counting.

-

Data Analysis: Calculate the IC₅₀ and Ki values as described in Protocol 2.

Secondary Pharmacology & Off-Target Screening

A thorough in vitro profile includes assessing activity at other biologically relevant targets to understand a compound's selectivity and potential for side effects. For an amine-containing structure with activity at monoamine transporters, monoamine oxidases are a logical secondary target class.

Protocol 5: MAO-A and MAO-B Inhibition Assay

Principle: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that metabolize monoamines.[8] Many commercial assay kits provide a convenient fluorometric method to screen for MAO inhibitors. In these assays, MAO reacts with a substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a highly fluorescent product.[9] A decrease in fluorescence indicates inhibition of MAO activity.

Materials and Reagents:

-

MAO Inhibitor Screening Kit (e.g., from Assay Genie, Promega, or similar) containing recombinant human MAO-A and MAO-B enzymes, substrate, and detection reagents.

-

Known inhibitors for positive controls: Clorgyline (MAO-A selective) and Selegiline (Deprenyl, MAO-B selective).

-

Black 96-well plates.

-

Fluorescence microplate reader.

Step-by-Step Methodology:

-

Assay Setup: In separate wells for MAO-A and MAO-B, add assay buffer, a serial dilution of this compound, and the respective MAO enzyme.

-

Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the substrate and detection reagents to all wells to start the enzymatic reaction.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 530/585 nm).[9]

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ values for both MAO-A and MAO-B.

Protocol 6: GPCR Functional Assay via cAMP Measurement

Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP). Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP levels.[10][11] This assay measures changes in intracellular cAMP to assess a compound's agonist or antagonist activity at a panel of GPCRs. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used.

Materials and Reagents:

-

HTRF cAMP Assay Kit (e.g., from Cisbio or PerkinElmer).

-

Cells stably expressing the GPCR of interest (e.g., Dopamine D1 receptor [Gs] or D2 receptor [Gi]).

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production for measuring Gi-coupled inhibition).

-

Known agonists and antagonists for controls.

-

Low-volume 384-well plates.

-

HTRF-compatible microplate reader.

Step-by-Step Methodology:

-

Cell Preparation: Harvest and resuspend cells in stimulation buffer.

-

Antagonist Mode: To test for antagonism, add a serial dilution of the test compound to the wells, followed by a fixed concentration (e.g., EC₈₀) of a known agonist.

-

Agonist Mode: To test for agonism, simply add a serial dilution of the test compound.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol and incubate for 60 minutes.

-

Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.[12] Determine IC₅₀ (antagonist) or EC₅₀ (agonist) values via non-linear regression.

Visualizations: Workflows and Mechanisms

Experimental Characterization Workflow

Caption: In vitro characterization cascade for N-methyl-4-phenylcyclohexan-1-amine HCl.

Mechanism of Fluorescent Substrate Uptake Assay

Caption: Inhibition of fluorescent substrate uptake by a monoamine transporter.

GPCR Gs vs. Gi Signaling on cAMP Pathway

Caption: Opposing regulation of cAMP production by Gs and Gi-coupled GPCRs.

References

- BenchChem. (n.d.). 1-Phenylcyclohexylamine hydrochloride mechanism of action.

- Smolecule. (n.d.). Buy 1-Phenylcyclohexylamine | 2201-24-3 | >98%.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 27, 2026, from [Link]

-

Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1457-1468. Available from [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available from [Link]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from [Link]

-

Eriksen, J., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Neurochemistry International, 61(5), 769-776. Available from [Link]

-

Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4938. Available from [Link]

-

ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Retrieved January 27, 2026, from [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 9(4), 683–695. Available from [Link]

-

PubMed. (2017). cAMP assays in GPCR drug discovery. Journal of Pharmacological and Toxicological Methods, 87, 27-33. Available from [Link]

-

PharmaCompass.com. (n.d.). (1R,4R)-4-METHYLCYCLOHEXAN-1-AMINE. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 65, 12.15.1-12.15.16. Available from [Link]

-

Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved January 27, 2026, from [Link]

-

PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2754, 385-395. Available from [Link]

-

PubMed. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1432-1435. Available from [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetic uptake curves of monoamine transporters. Retrieved January 27, 2026, from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Methylcyclohexylamine, 98%. Retrieved January 27, 2026, from [Link]

-

PubChem - NIH. (n.d.). N-Methyl-1-phenylcyclohexylamine. Retrieved January 27, 2026, from [Link]

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved January 27, 2026, from [Link]

-

SciSpace. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 620-626. Available from [Link]

-

Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 620-626. Available from [Link]

-

National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved January 27, 2026, from [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved January 27, 2026, from [Link]

-

PubMed. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 61(10), 4446-4467. Available from [Link]

-

PubChem - NIH. (n.d.). 4-Methyl-1-phenylcyclohexanol. Retrieved January 27, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. resources.revvity.com [resources.revvity.com]